molecular formula C9H8N2O2S B012719 2-(1,3-Benzothiazol-2-yloxy)acetamide CAS No. 111035-13-3

2-(1,3-Benzothiazol-2-yloxy)acetamide

Cat. No.: B012719
CAS No.: 111035-13-3
M. Wt: 208.24 g/mol
InChI Key: CHUDDYYWOUUFPN-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yloxy)acetamide, commonly known as Mefenacet, is a heterocyclic acetamide derivative with the systematic name 2-(1,3-benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide. Its molecular formula is C₁₆H₁₄N₂O₂S, and it is primarily recognized as a low-toxicity herbicide with high activity against weeds in rice paddies .

Properties

CAS No.

111035-13-3

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)acetamide

InChI

InChI=1S/C9H8N2O2S/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,12)

InChI Key

CHUDDYYWOUUFPN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)OCC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)OCC(=O)N

Synonyms

Acetamide, 2-(2-benzothiazolyloxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

  • Benzothiazole core : A fused bicyclic system (benzene + thiazole) contributes to planar rigidity.
  • Acetamide linker : The -OCH₂C(O)NH- group bridges the benzothiazole and N-methyl-N-phenyl substituents.
  • Dihedral angles : The benzothiazole and phenyl rings form dihedral angles of 51.63° and 60.46° , influencing molecular packing .
  • Intermolecular interactions : Weak C–H···O hydrogen bonds and C–H···π interactions stabilize the crystal lattice .

Comparison with Structural Analogs

The pharmacological and physicochemical properties of Mefenacet are highly dependent on substituent variations. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Mefenacet and Analogs

Compound Name & CAS No. Substituent Modifications Key Applications/Activities Research Findings
Mefenacet (CAS: Not explicitly provided) -O- linkage, N-methyl-N-phenyl Herbicide Low toxicity; crystal structure resolved (R factor = 0.048) .
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide -S- linkage, N-(2-methylphenyl) Medical (anticancer, antimicrobial) Acylamide moiety enhances bioactivity; synthesized via heterocyclic derivatization.
N-(1,3-Benzothiazol-2-yl)-2-(1H-benzotriazol-1-yl)acetamide (CAS: 325745-64-0) Benzotriazole substituent Unknown (structural analog) Potential use in drug design due to dual heterocyclic systems.
2-(1,2-Benzisothiazol-3-yloxy)acetamide (CAS: 94087-28-2) Benzisothiazole core, -O- linkage Industrial/Research Industrial applications; molecular weight = 208.24 g/mol.
N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Piperidine/isoquinoline hybrid MAO-B and BChE inhibition IC₅₀ = 0.028 µM for MAO-A inhibition; potential for neurodegenerative disease therapy.
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide (BZ-I) Pyridinyl-piperazine substituent Anticancer (screened) Synthesized via nucleophilic substitution; preliminary activity against tumor cells.

Key Observations:

Hybrid structures with piperazine/isoquinoline moieties (e.g., ) exhibit enzyme inhibitory activity, highlighting the role of nitrogen-rich substituents in targeting neurological enzymes.

Crystallographic Insights :

  • Mefenacet’s dihedral angles (51.63° and 60.46°) differ from planar derivatives like 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide, which adopts a more coplanar conformation for π-π stacking in bioactive conformations .

Toxicity and Safety :

  • Mefenacet’s low toxicity contrasts with industrial analogs like 2-(1,2-benzisothiazol-3-yloxy)acetamide, which requires stringent safety protocols (GHS hazard classification) .

Synthetic Pathways :

  • Common synthesis routes involve nucleophilic substitution (e.g., K₂CO₃-mediated coupling of benzothiazole with acetamide precursors) .

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